N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
Description
N-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core substituted with a benzo[d]thiazole and a pyridin-3-ylmethyl group. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(15-7-1-2-8-15)22(13-14-6-5-11-20-12-14)19-21-16-9-3-4-10-17(16)24-19/h3-6,9-12,15H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDNRSYDICVJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The benzo[d]thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is characterized by its unique molecular structure, which combines elements of thiazole and pyridine. The compound's molecular formula can be represented as , indicating the presence of nitrogen, sulfur, and aromatic rings that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with thiazole and pyridine groups exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Thiazole derivatives have been linked to the inhibition of cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have shown promising results against different cancer cell lines, indicating that this compound could be further explored for its anticancer properties .
Nicotinic Acetylcholine Receptor Modulation
The compound has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neuropharmacology, influencing cognitive functions and neurodegenerative diseases. Studies suggest that thiazole-based compounds may enhance nAChR activity, providing a pathway for developing treatments for conditions like Alzheimer's disease .
Anti-inflammatory Properties
Recent research highlights the anti-inflammatory potential of this compound. In silico studies have suggested that similar compounds can inhibit key inflammatory pathways, such as the 5-lipoxygenase pathway, which is critical in mediating inflammatory responses . This opens avenues for developing new anti-inflammatory agents.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, often employing commercially available reagents. The methods typically include cyclization reactions that yield the desired thiazole and pyridine functionalities while ensuring high purity and yield .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs include derivatives from the N-(benzo[d]thiazol-2-yl) acetamide family, such as the compound described in Patent Office Journal No. 24/2021 (Table 1).
Table 1: Structural and Functional Comparison
Structural Insights :
- The target compound lacks the coumarin and benzimidazole groups present in the patent analog, which are critical for the latter’s broad-spectrum antimicrobial activity .
- The cyclopentanecarboxamide core in the target compound may enhance metabolic stability compared to the acetamide backbone of the patent analog.
Pharmacological Activity
Antimicrobial Efficacy
- The patent analog demonstrates MIC values of 0.5–4 µg/mL against Mycobacterium tuberculosis and Plasmodium falciparum . In contrast, preliminary data for the target compound show weaker activity against M. tuberculosis (MIC >16 µg/mL), likely due to the absence of the coumarin moiety, which is implicated in disrupting microbial redox balance .
- Both compounds exhibit moderate antifungal activity (Candida albicans MIC ~8 µg/mL), suggesting the benzo[d]thiazole group contributes to membrane disruption.
Antioxidant Potential
Pharmacokinetic and Toxicity Profiles
- The pyridin-3-ylmethyl group in the target compound improves aqueous solubility (LogP: 2.1 vs.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a pyridine group through a cyclopentanecarboxamide structure. This unique arrangement suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Antidiabetic Potential
Research indicates that derivatives of benzothiazole, including those similar to this compound, exhibit significant activity as glucokinase (GK) activators. These compounds are being investigated for their ability to regulate glucose homeostasis with minimal risk of hypoglycemia and dyslipidemia. For instance, a related compound demonstrated effective regulation of glucose levels in diabetic mouse models without inducing hypoglycemia even at high doses (200 mg/kg) .
Anticancer Activity
Benzothiazole derivatives have shown promise as antimitotic agents , targeting tubulin and disrupting cancer cell proliferation. Compounds designed around the benzothiazole structure have been effective against various cancer cell lines, indicating potential as anticancer therapeutics . The specific mechanisms often involve binding to the colchicine site on tubulin, leading to cell cycle arrest.
Antibacterial and Antioxidant Properties
Studies have demonstrated that benzothiazole derivatives possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro assays have shown that certain derivatives can effectively inhibit bacterial growth . Additionally, antioxidant activities have been observed in some synthesized compounds through DPPH and H2O2 radical scavenging assays, highlighting their potential in combating oxidative stress-related diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzothiazole moiety via cyclization reactions.
- Coupling with pyridine derivatives using standard coupling techniques.
- Cyclization to form the cyclopentanecarboxamide structure, followed by purification.
The synthesis requires careful optimization of reaction conditions to ensure high yields and purity of the final product .
Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide?
Answer:
The synthesis of this compound can be approached via coupling reactions involving cyclopentanecarboxylic acid derivatives and functionalized benzo[d]thiazole/pyridine intermediates. Key steps include:
- Amide bond formation : React cyclopentanecarboxylic acid chloride with N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine under anhydrous conditions (e.g., DCM with triethylamine as a base).
- Intermediate preparation : Benzo[d]thiazol-2-amine derivatives are synthesized via cyclization of 2-aminothiophenol with carbonyl compounds .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%).
Validation : Monitor reaction progress using TLC and confirm structure via / NMR and HRMS .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
Structural validation involves:
- Spectroscopic techniques :
- X-ray crystallography : For unambiguous confirmation, co-crystallize with inert solvents (e.g., DMSO) and analyze crystal packing .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., substitution at pyridine or thiazole rings) to identify pharmacophores .
- Mechanistic studies : Use kinase inhibition assays (e.g., RIPK3 for necroptosis) or bacterial membrane disruption assays to clarify primary targets .
Example : Patent data (antimicrobial) vs. necroptosis inhibition studies may reflect dual mechanisms; validate via knock-out cell models .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
- Molecular docking : Simulate binding to RIPK3 (PDB: 4NE4) or bacterial topoisomerase IV (PDB: 3TTZ) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, GROMACS) to prioritize in vitro targets .
Validation : Cross-check computational predictions with SPR (binding affinity) and enzymatic inhibition assays .
Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce trifluoromethyl groups to enhance metabolic stability (logP <5) .
- Formulation strategies : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
- ADMET profiling : Assess CYP450 inhibition (e.g., CYP3A4), plasma protein binding (ultrafiltration), and hepatocyte clearance .
Case study : Analogues with pyrimidine substitutions showed 3-fold higher oral bioavailability in murine models .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles.
- Moisture control : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the amide bond .
Advanced: How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substitution libraries : Synthesize derivatives with variations at:
- Cyclopentane ring : Replace with cyclohexane to assess steric effects.
- Pyridine moiety : Introduce electron-withdrawing groups (e.g., -CF) to modulate π-π stacking .
- Biological testing : Rank derivatives by potency (e.g., IC) and selectivity (e.g., kinase panel screens).
- 3D-QSAR : Develop CoMFA models to correlate spatial/electronic features with activity .
Example : Methylation at the thiazole 2-position improved RIPK3 binding by 40% .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.
- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .
Advanced: How is in vivo efficacy evaluated for therapeutic potential?
Answer:
- Animal models :
- Biomarkers : Monitor serum cytokines (e.g., TNF-α for inflammation) or caspase-3 for apoptosis .
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with efficacy endpoints .
Advanced: What strategies mitigate off-target effects in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
